

solubility of 7-Hydroxy-4-methyl-1-indanone in various solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Hydroxy-4-methyl-1-indanone

Cat. No.: B1367055

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **7-Hydroxy-4-methyl-1-indanone** for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methyl-1-indanone is a chemical compound with a structure that suggests potential applications in various fields of chemical synthesis and drug discovery. Its molecular framework, featuring a hydroxyl group and a ketone on an indanone backbone, makes it an interesting candidate for further investigation. The solubility of any compound is a critical physicochemical property that governs its behavior in biological and chemical systems. For professionals in drug development, understanding and quantifying the solubility of a potential therapeutic agent is a cornerstone of preclinical development, influencing everything from formulation design to bioavailability.

This guide serves as a comprehensive technical resource on the solubility of **7-Hydroxy-4-methyl-1-indanone**. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of its solubility characteristics, the theoretical principles governing them, and practical, field-proven methodologies for their accurate determination. By moving beyond a simple listing of data, this document aims to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Physicochemical Properties of 7-Hydroxy-4-methyl-1-indanone

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The known properties of **7-Hydroxy-4-methyl-1-indanone** are summarized below.

Property	Value	Source
CAS Number	67901-82-0	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.18 g/mol	
Melting Point	109-112°C	[2]

The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a ketone (C=O) group, a hydrogen bond acceptor, suggests that **7-Hydroxy-4-methyl-1-indanone** will exhibit some degree of polarity. However, the fused aromatic and aliphatic ring system is nonpolar. This balance of polar and nonpolar regions indicates that the compound's solubility will be highly dependent on the chosen solvent.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[\[3\]](#) This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. For **7-Hydroxy-4-methyl-1-indanone**, this suggests a higher affinity for organic solvents over highly polar solvents like water.[\[4\]](#)

The pH of the solvent is another critical factor, particularly for ionizable compounds. The hydroxyl group on the aromatic ring of **7-Hydroxy-4-methyl-1-indanone** is weakly acidic. In basic solutions, this proton can be removed, forming a phenoxide ion. This ionic form is significantly more polar than the neutral molecule, which would lead to a substantial increase in aqueous solubility at higher pH values. Conversely, in acidic to neutral solutions, the compound will remain in its less soluble, neutral form.

Temperature also plays a role; for most solid solutes, solubility increases with temperature.[\[4\]](#) This is an important consideration during experimental design and data interpretation.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

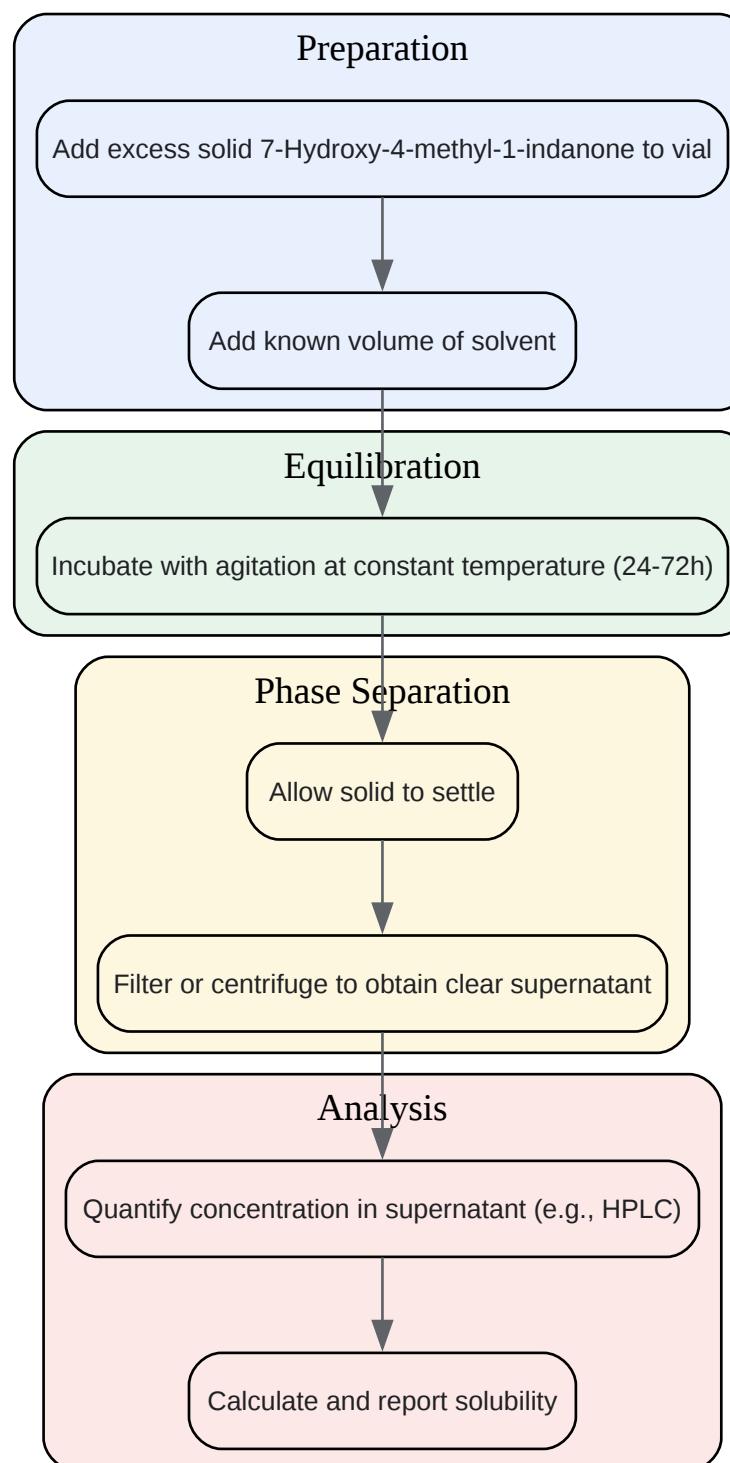
To obtain reliable and reproducible solubility data, a robust experimental protocol is necessary. The shake-flask method is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility.[\[5\]](#) This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of **7-Hydroxy-4-methyl-1-indanone**.

1. Materials and Equipment:

- **7-Hydroxy-4-methyl-1-indanone** (solid form)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
- Vials or flasks with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Filtration apparatus (e.g., syringe filters with appropriate membrane material) or centrifuge
- Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis Spectrophotometer)
- Pipettes and other standard laboratory glassware


2. Procedure:

- Preparation: Add an excess amount of solid **7-Hydroxy-4-methyl-1-indanone** to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[6]
- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[6] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[6] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a stable concentration over time.[7]
- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either filter the supernatant through a chemically compatible syringe filter (e.g., PTFE or PVDF) or centrifuge the vial at high speed and carefully collect the supernatant.[8] This step is critical to avoid artificially inflating the measured concentration with undissolved particles.[6]
- Quantification: Analyze the concentration of **7-Hydroxy-4-methyl-1-indanone** in the clear supernatant using a validated analytical method such as HPLC, LC-MS, or UV-Vis spectrophotometry.[7] A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.[9]

3. Data Analysis and Reporting:

- Calculate the solubility as the average concentration from replicate experiments after equilibrium has been confirmed.
- Report the solubility in units such as mg/mL or μ M.
- Always report the temperature and the specific solvent (including pH for aqueous buffers) at which the measurement was performed.

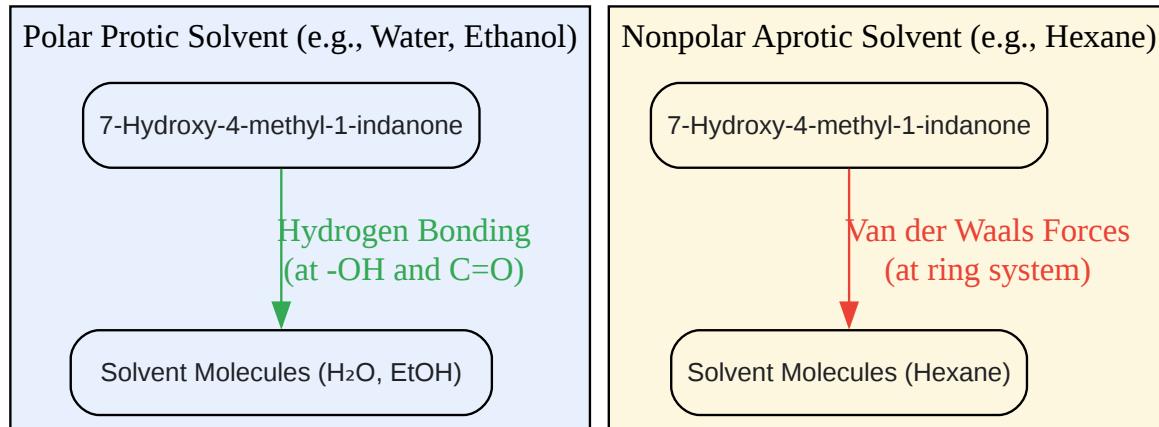
Workflow for Equilibrium Solubility Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask equilibrium solubility assay.

Key Considerations and Self-Validation in Solubility Measurements

To ensure the trustworthiness of the generated data, the experimental protocol must be self-validating. This involves several critical checks:


- Confirmation of Equilibrium: As mentioned, sampling at multiple time points is essential to demonstrate that the system has reached a stable equilibrium.[5][7]
- pH Measurement: For aqueous solutions, the pH should be measured both at the beginning and at the end of the experiment to ensure it has not shifted due to the dissolution of the compound.[5]
- Solid State Analysis: It is good practice to analyze the remaining solid after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations, which could affect the solubility measurement.[7]
- Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.[10]

Kinetic Solubility Assays: An Early-Stage Alternative

In early drug discovery, when compound availability is limited, high-throughput kinetic solubility assays are often employed.[11][12] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous buffer.[12] The point at which precipitation occurs is determined, often by nephelometry or light scattering.[11] It is important to recognize that kinetic solubility is often higher than equilibrium solubility because it can represent a supersaturated state.[5] While useful for rapid screening, it is not a substitute for the thermodynamic solubility determined by the shake-flask method for later-stage development. [11]

Visualizing Molecular Interactions

The solubility of **7-Hydroxy-4-methyl-1-indanone** is a result of the interplay between its functional groups and the solvent molecules. The following diagram illustrates the potential interactions in polar protic and nonpolar aprotic solvents.

[Click to download full resolution via product page](#)

Caption: Potential intermolecular forces governing solubility.

Conclusion

The solubility of **7-Hydroxy-4-methyl-1-indanone** is a multifaceted property dictated by its chemical structure and the nature of the solvent. While specific quantitative data is not readily available in the public domain, this guide provides a comprehensive framework for its determination. By understanding the underlying theoretical principles and employing robust experimental methodologies like the shake-flask method, researchers can generate accurate and reliable solubility data. Such data is indispensable for advancing the study of this compound, whether for chemical synthesis or as a potential candidate in the rigorous pipeline of drug development. Adherence to the principles of self-validating protocols will ensure the integrity and trustworthiness of the results, forming a solid foundation for subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 7-hydroxy-4-methyl-1-indanone [stenutz.eu]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- To cite this document: BenchChem. [solubility of 7-Hydroxy-4-methyl-1-indanone in various solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367055#solubility-of-7-hydroxy-4-methyl-1-indanone-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com